11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.: 672950-68-4
Cat. No.: VC4937537
Molecular Formula: C14H13N3OS2
Molecular Weight: 303.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672950-68-4 |
|---|---|
| Molecular Formula | C14H13N3OS2 |
| Molecular Weight | 303.4 |
| IUPAC Name | 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18) |
| Standard InChI Key | AGUUFQFNLHTQHE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C |
Introduction
Structural Overview
The molecular structure of this compound is characterized by:
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Tricyclic Core: The framework consists of three interconnected rings containing nitrogen and sulfur atoms.
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Functional Groups: It includes a prop-2-enyl sulfanyl group and methyl substituents at specific positions.
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Heteroatoms: Sulfur and nitrogen atoms are integral to the compound's heterocyclic nature.
Potential Applications
This compound is part of a broader class of heterocyclic molecules known for their diverse applications:
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Pharmaceutical Research:
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Compounds with similar structures often exhibit antimicrobial or anticancer properties due to their ability to interact with biological macromolecules like enzymes or receptors.
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Its sulfur-containing groups may enhance binding affinity in drug design.
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Materials Science:
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The tricyclic framework could be explored for use in electronic materials or as precursors for polymers with specialized properties.
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Molecular Docking Studies:
Computational analyses could predict interactions with biological targets such as enzymes or receptors involved in disease pathways.
Experimental Validation:
Further experimental work is needed to confirm its pharmacological or material properties.
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